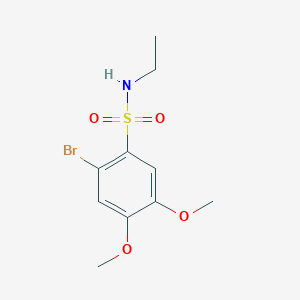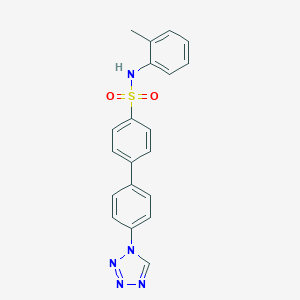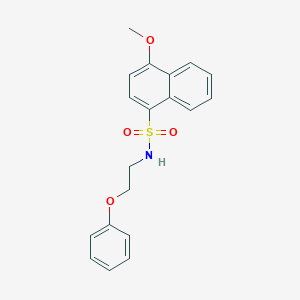
N-(4-isonicotinoylphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isonicotinoylphenyl)-3-methylbenzamide, also known as LMK-235, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The purpose of
作用机制
The mechanism of action of N-(4-isonicotinoylphenyl)-3-methylbenzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is upregulated in various cancers and is involved in promoting cell survival and proliferation. Inhibition of CK2 by N-(4-isonicotinoylphenyl)-3-methylbenzamide has been shown to induce apoptosis and reduce cell viability in cancer cell lines. Additionally, N-(4-isonicotinoylphenyl)-3-methylbenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-isonicotinoylphenyl)-3-methylbenzamide have been extensively studied. Inhibition of CK2 activity by N-(4-isonicotinoylphenyl)-3-methylbenzamide has been shown to induce apoptosis and reduce cell viability in cancer cell lines. Additionally, N-(4-isonicotinoylphenyl)-3-methylbenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. These effects make N-(4-isonicotinoylphenyl)-3-methylbenzamide a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
实验室实验的优点和局限性
The advantages of using N-(4-isonicotinoylphenyl)-3-methylbenzamide in lab experiments include its specificity for CK2 and its ability to induce apoptosis in cancer cells. Additionally, N-(4-isonicotinoylphenyl)-3-methylbenzamide has been shown to have anti-inflammatory properties, which can be useful in studying inflammatory diseases. However, the limitations of using N-(4-isonicotinoylphenyl)-3-methylbenzamide in lab experiments include its potential toxicity and the need for optimization of the synthesis method to improve the yield and purity of the final product.
未来方向
There are several future directions for the study of N-(4-isonicotinoylphenyl)-3-methylbenzamide. One potential direction is the development of more potent and specific inhibitors of CK2. Additionally, the use of N-(4-isonicotinoylphenyl)-3-methylbenzamide in combination with other drugs may enhance its therapeutic efficacy. Furthermore, the potential use of N-(4-isonicotinoylphenyl)-3-methylbenzamide in the treatment of inflammatory diseases warrants further investigation. Finally, the optimization of the synthesis method of N-(4-isonicotinoylphenyl)-3-methylbenzamide to improve the yield and purity of the final product is an important direction for future research.
Conclusion
N-(4-isonicotinoylphenyl)-3-methylbenzamide is a small molecule inhibitor of the protein kinase CK2 that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-(4-isonicotinoylphenyl)-3-methylbenzamide involves several steps, and the compound has been extensively studied for its potential therapeutic applications. The mechanism of action of N-(4-isonicotinoylphenyl)-3-methylbenzamide involves the inhibition of CK2 activity, and it has been shown to induce apoptosis and reduce cell viability in cancer cell lines. Additionally, N-(4-isonicotinoylphenyl)-3-methylbenzamide has been shown to have anti-inflammatory properties. The advantages of using N-(4-isonicotinoylphenyl)-3-methylbenzamide in lab experiments include its specificity for CK2 and its ability to induce apoptosis in cancer cells. However, the limitations of using N-(4-isonicotinoylphenyl)-3-methylbenzamide in lab experiments include its potential toxicity and the need for optimization of the synthesis method to improve the yield and purity of the final product. There are several future directions for the study of N-(4-isonicotinoylphenyl)-3-methylbenzamide, including the development of more potent and specific inhibitors of CK2, the use of N-(4-isonicotinoylphenyl)-3-methylbenzamide in combination with other drugs, and the potential use in the treatment of inflammatory diseases.
合成方法
The synthesis of N-(4-isonicotinoylphenyl)-3-methylbenzamide involves several steps. The first step is the reaction of 4-aminophenyl isonicotinate with 3-methylbenzoyl chloride in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of N-(4-isonicotinoylphenyl)-3-methylbenzamide has been optimized to improve the yield and purity of the final product.
科学研究应用
N-(4-isonicotinoylphenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is upregulated in various cancers and is involved in promoting cell survival and proliferation. Inhibition of CK2 by N-(4-isonicotinoylphenyl)-3-methylbenzamide has been shown to induce apoptosis and reduce cell viability in cancer cell lines. Additionally, N-(4-isonicotinoylphenyl)-3-methylbenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
属性
产品名称 |
N-(4-isonicotinoylphenyl)-3-methylbenzamide |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
3-methyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H16N2O2/c1-14-3-2-4-17(13-14)20(24)22-18-7-5-15(6-8-18)19(23)16-9-11-21-12-10-16/h2-13H,1H3,(H,22,24) |
InChI 键 |
DGXRPBSOJNAWHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)


![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)

![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)

